Home > Products > Screening Compounds P73819 > 2-Oxa-6,9-diazaspiro[4.5]decane
2-Oxa-6,9-diazaspiro[4.5]decane - 923277-58-1

2-Oxa-6,9-diazaspiro[4.5]decane

Catalog Number: EVT-1779732
CAS Number: 923277-58-1
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Compound Description: This compound served as a simplified mimic of the antibiotic Bicyclomycin []. Researchers investigated its reactivity to understand the role of key structural elements in Bicyclomycin's biological activity. Studies revealed that modifying the terminal double bond of this compound involved an α,β-unsaturated ring imine intermediate [].

1-Acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione

Compound Description: This compound, like the previous example, was synthesized as a Bicyclomycin mimic to probe the importance of specific structural elements for the antibiotic's activity []. Comparing its reactivity with Bicyclomycin, both with and without nucleophiles at various pH levels, provided valuable insights into Bicyclomycin's mechanism of action [].

(2S,3R,4R,5S)-3,4-O-Isopropylidene-2-methyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione

Compound Description: This compound was synthesized from L-fucose, with its structure confirmed through X-ray crystallography [].

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones

Compound Description: This series of compounds, containing an aryl group at the 6-position and various substituents at the 9-position, was synthesized and evaluated for anticonvulsant and analgesic activities [, ]. Notably, some compounds within this series demonstrated potent anticonvulsant activity in mice, surpassing the efficacy of standard drugs like Phenobarbital and Ethosuximide [].

1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

Compound Description: Synthesized alongside the 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, this series was also investigated for its anticonvulsant potential []. Some compounds exhibited promising activity, with one exceeding the potency of the reference drug Diphenylhydantoin in the MES screen [].

6,10-Dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene

Compound Description: This compound, characterized by its dichloro and dithia substitutions, was synthesized in a 12% yield from the reaction of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with 2-mercaptoethan-1-ol [].

(8S)-8-Hydroxymethyl-6,9-diazaspiro[4.5]decane-7,10-dione

Compound Description: This spirocyclic dipeptide, characterized by its hydroxymethyl group at the 8-position, was structurally elucidated using X-ray crystallography. The study revealed a flattened boat conformation for the piperazinedione ring, with the five-membered ring perpendicular to its plane [].

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

Compound Description: This compound, often abbreviated as RS86, is recognized as a putative M1 agonist []. It serves as a structural template for designing muscarinic agonists, particularly for potential use in dementia treatment [].

Spirooxazolidine-2,4-dione Derivatives

Compound Description: These derivatives, incorporating a spirooxazolidine-2,4-dione moiety, were designed as analogs of the muscarinic agonist RS86 []. These compounds were investigated for their cholinergic activities, including their potential as antiamnesic agents [].

(5R,8S)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione and (5S,8R)-8-tert-Butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione

Compound Description: These two enantiomers, distinguished by their absolute configurations at the chiral centers, were synthesized and characterized using X-ray crystallography []. The study focused on analyzing the conformational preferences of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment within their structures [].

Methyl 3-(benzo[d]thiazol-2-ylamino)-7,9-dimethyl-2,6,8,10-tetraoxo-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-4-carboxylate

Compound Description: This novel optically active spiro-lactone was synthesized through a tandem reaction sequence involving a Michael addition, aldol reaction, and γ-lactonization []. The synthesis utilized benzo[d]thiazol-2-amine and dimethyl acetylene dicarboxylate in the presence of alloxan []. The optical rotatory properties of this compound were also investigated [].

(3S,2R)-3-Hydroxy-2-hydroxymethyl-7,9-diazaspiro[4.5]decane-6,8,10-trione

Compound Description: This novel spiro-nucleoside, characterized by its trans-configured hydroxyl and hydroxymethyl substituents, was synthesized and structurally confirmed using X-ray crystallography []. The study revealed a C3'-endo conformation for the cyclopentane moiety and a nearly planar barbiturate ring [].

6-Oxa-2-azaspiro[4.5]decane Scaffold

Compound Description: This scaffold represents a medicinally relevant structure synthesized through a novel Rh(II)-catalyzed spirocyclization reaction involving cyclic α-diazocarbonyl compounds and tetrahydrofuran [].

(1R,4R,5R)-1,3,4-Triphenyl-7-[(R)-1-phenylethyl]-2-oxa-3,7-diazaspiro[4.5]decan-10-one

Compound Description: This compound, characterized by its multiple phenyl substituents and an oxa-azaspiro[4.5]decane core, was structurally elucidated using X-ray crystallography [].

7-Methyl-9-(4-methylbenzylidene)-1-(4-methylphenyl)-3,4-diphenyl-2-oxa-3,7-diazaspiro[4.5]decan-10-one

Compound Description: Characterized by a complex spirocyclic framework with multiple aromatic substituents, this compound's structure was determined using X-ray crystallography [].

2-Alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones

Compound Description: This series of compounds, featuring an alkoxy group at the 2-position, was synthesized and evaluated for its affinity towards muscarinic receptors []. Notably, 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione (1i) displayed relative selectivity for the M1 receptor and exhibited agonistic activity [].

Diazaspiro[4.5]decane with Exocyclic Double Bonds

Compound Description: These compounds, characterized by a diazaspiro[4.5]decane core and exocyclic double bonds, were synthesized through a one-pot, palladium-catalyzed domino reaction involving unactivated yne-en-ynes and aryl halides []. This efficient synthetic route allows for the formation of three carbon-carbon bonds, highlighting its utility in constructing complex spirocyclic structures [].

1,6,9-Trioxaspiro[4.5]decane Ring System

Compound Description: These compounds, with either (R)- or (S)-configuration at the spiro center, represent novel structural motifs inspired by naturally occurring 1,6-dioxaspiro[4.5]decane-containing compounds []. Researchers developed a stereocontrolled synthetic route to access these 1,6,9-trioxaspiro[4.5]decanes, aiming to explore their potential as novel antibiotics or anticancer agents [].

1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

Compound Description: This series of compounds, characterized by a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core, was synthesized and investigated for antihypertensive activity in rats [].

3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene Derivatives

Compound Description: This series, incorporating a 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene core, was designed and synthesized as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B) []. Compound 6f from this series exhibited moderate inhibitory activity against PTP1B, making it a promising lead compound for further development [].

(2S,3S)-3-Acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane

Compound Description: This specific compound, characterized by its acetyl, carboethoxy, and dimethyl substituents, was synthesized through a stereoselective rearrangement of allylic ketals [].

t-Butyl-8-oxa-2-spiro[4.5]decan-3-ones, t-Butyl-8-oxa-2-spiro[4.5]decane, Methyl-3- and Dimethyl-3,3-t-butyl-8-oxa-2-spiro[4.5]decanes

Compound Description: These compounds, featuring a t-butyl group at the 8-position and various substituents at the 3-position, were synthesized and their configurations determined [].

(R)-(-)-N-Dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane

Compound Description: This chiral compound, featuring a dichloroacetyl group and an ethyl substituent, was synthesized and its structure confirmed by X-ray crystallography [].

1-Oxa-2,8-diazaspiro(4.5)dec-2-ene Derivatives

Compound Description: This series of compounds, characterized by a 1-oxa-2,8-diazaspiro(4.5)dec-2-ene core, has been patented for its potential use as pain medication [].

Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one, 3-(Aminomethyl)tetrahydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol, and 6-(p-Methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Compound Description: These compounds were part of a study focusing on synthesizing various heterocyclic compounds, including dihydro-2H-pyran-3(4H)-ones and a spiro hydantoin derivative [, ].

3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one

Compound Description: This compound, characterized by a chlorophenyl and a methylphenyl substituent, was synthesized and its structure determined by X-ray crystallography [].

1,3,7,8-Tetra-azaspiro[4.5]decane Derivatives

Compound Description: These compounds, containing a tetraazaspiro[4.5]decane core, were synthesized using pyridazine-4,5-dicarboxylic anhydride as a starting material [].

2,8-Diazaspiro[4.5]decanes as Glycoprotein IIb-IIIa Antagonists

Compound Description: This series of compounds, based on a 2,8-diazaspiro[4.5]decane scaffold, was investigated for its potential as orally active glycoprotein IIb-IIIa antagonists []. These antagonists are of interest for their potential use in treating arterial occlusive disorders [].

(5S,8S)-8-[{1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy}methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one Salts

Compound Description: These salts, characterized by a complex spirocyclic framework with trifluoromethyl, phenyl, and ethoxymethyl substituents, were investigated for their pharmaceutical formulations and potential use as 5HT-3 receptor antagonists [].

6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione

Compound Description: This compound, characterized by its complex spirocyclic framework incorporating both a dioxaspiro and an oxa-azaspiro ring system, was structurally elucidated using X-ray crystallography [].

8-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-3-methyl-4-methylene-2-oxo-1-oxa-3,8-diazaspiro[4,5]decane

Compound Description: This compound, characterized by its phenothiazine substituent and a spirocyclic oxa-azadecane core, was patented for its potential use in treating functional mental diseases and organic psychomedical diseases, including dementia, anxiety, and nausea [].

10-Oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane

Compound Description: This unique cage-like compound was synthesized through a base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione [].

Aza-, Diaza-, and Oxa,Azaspirocycloalkanes

Compound Description: This broad category encompasses a variety of spirocyclic compounds containing nitrogen and/or oxygen heteroatoms within their rings []. These compounds, particularly those with ring sizes ranging from 9 to 11 atoms, have been investigated for their host-guest complexation properties with cucurbit[7]uril (CB[7]) in aqueous solutions [].

2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide (MK-3207)

Compound Description: MK-3207 is a potent and orally bioavailable CGRP receptor antagonist that has shown clinical efficacy in migraine trials [, ]. It exhibits high affinity for the human and rhesus monkey CGRP receptors but has lower affinity for CGRP receptors from other species [].

Ethyl (S)-8-(2-amino-6-((R)-1-(5-chloro-[1,1′-biphenyl]-2-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylate and Ethyl (S)-8-(2-amino-6-((R)-1-(3′,4′-dimethyl-3-(3-methyl-1H-pyrazol-1-yl)-[1,1′-biphenyl]-4-yl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylate

Compound Description: These two compounds are orally active TPH1 inhibitors that have been shown to reduce pulmonary arterial pressure and vascular remodeling in rat models of pulmonary hypertension []. They act by decreasing serum, gut, and lung 5-HT levels [].

(S)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione (Alaptide)

Compound Description: Alaptide is a synthetic compound that has been investigated as a transdermal permeation enhancer []. Studies have shown that it can enhance the permeation of acyclovir through pig ear skin when used in a propylene glycol-water system [].

3-(4-Chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-Bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Compound Description: These two spirohydantoin derivatives, incorporating a halogenated benzoyl group, were synthesized and their conformational preferences and crystal packing investigated using single-crystal X-ray diffraction, DFT calculations, and QTAIM analysis [, ].

7-Amino-9-phenyl-8-oxa-6,9-diazaspiro[4.5]deca-6,9-diene

Compound Description: This compound serves as a precursor to various spirocyclic compounds, including cyclobutenes, through a novel photochemical ring contraction reaction [].

8-[3-(3,5-Di-tert-butyl-4-hydroxyphenylthio)-2-hydroxypropyl]-1-oxa-2-oxo-3,8-diazaspiro[4.5]decane

Compound Description: This compound, featuring a di-tert-butylhydroxyphenylthio substituent and an oxa-azaspirodecane core, was patented for its potential use in treating hyperlipidemia, atherosclerosis, and other conditions involving abnormal lipid metabolism [].

2-Oxo-1-oxa-8-azaspiro(4,5)decane Derivatives

Compound Description: This series, characterized by a 2-oxo-1-oxa-8-azaspiro(4,5)decane core, was investigated for its potential use in treating functional mental diseases and organic psychomedical diseases [].

2-Aminospiropyrazolinium Tosylates and β-(Benzimidazol-1-yl)propioamidoxime O-Tosylation Product

Compound Description: This group of compounds includes 2-amino-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (6), 2-amino-8-oxa-1,5-diazaspiro[4.5]dec-1-en-5-ium tosylate (7), and several other related salts. These compounds were synthesized and characterized for their molecular geometry, intermolecular interactions, and antitubercular and antidiabetic activities [].

2-(Piperidin-1-yl)pyrimidin-4(3H)-ones with Spirocyclic Structures

Compound Description: This series features various spirocyclic structures, including 1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, 2,8-diazaspiro[4.5]deca-3-ene, and others, attached to the 2-position of a 2-(piperidin-1-yl)pyrimidin-4(3H)-one core. These compounds are structurally diverse and have been patented for their potential therapeutic applications [].

Overview

2-Oxa-6,9-diazaspiro[4.5]decane is a chemical compound with the molecular formula C7H14N2OC_7H_{14}N_2O and a molecular weight of approximately 142.2g/mol142.2\,g/mol. This compound is classified as a spirocyclic amine due to its unique bicyclic structure formed by the fusion of two rings at a single atom. The compound has garnered attention in the field of organic chemistry for its potential applications in drug discovery and synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of 2-Oxa-6,9-diazaspiro[4.5]decane can be achieved through various methods:

  1. Reduction of Halogenobutanonitriles: One method involves the reduction of 4-halogenobutanonitrile derivatives, which leads to the formation of the desired spirocyclic structure.
  2. One-Step Synthesis with Aryl Halides: Another approach utilizes substituted aryl halides in the presence of palladium acetate and triphenylphosphine, facilitating a domino reaction that forms multiple carbon-carbon bonds and results in high regioselectivity.
  3. Use of Tetrahydropyran Derivatives: A convenient synthesis has been reported using commercially available reagents based on tetrahydropyran derivatives, showcasing the versatility of starting materials in constructing the spirocyclic framework .

These methods highlight the compound's synthetic accessibility and potential for modification into various functional groups.

Molecular Structure Analysis

The molecular structure of 2-Oxa-6,9-diazaspiro[4.5]decane features a spirocyclic arrangement, characterized by:

  • Spiro Center: The compound consists of two interconnected rings sharing a single atom, which is a defining feature of spiro compounds.
  • Bonding Configuration: The structure includes nitrogen atoms within the rings, contributing to its chemical reactivity and biological activity.
  • InChI Key: The International Chemical Identifier (InChI) for this compound is INFAWVFQIANKJM-UHFFFAOYSA-N, which facilitates its identification in chemical databases.

Structural Data

  • Canonical SMILES: C1COCC12CNCCN2
  • InChI: InChI=1S/C7H14N2O/c1-4-10-6-7(1)5-8-2-3-9-7/h8-9H,1-6H2
Chemical Reactions Analysis

2-Oxa-6,9-diazaspiro[4.5]decane participates in various chemical reactions due to its functional groups:

  1. Cycloaddition Reactions: The compound can undergo cycloaddition reactions, allowing for the construction of complex cyclic structures which are valuable in synthetic organic chemistry.
  2. Reactivity with Electrophiles: Given its nitrogen-containing framework, it can act as a nucleophile in reactions with electrophilic species, facilitating diverse synthetic pathways.
  3. Biochemical Interactions: It has been noted for its interaction with enzymes and proteins, which may lead to alterations in metabolic pathways within biological systems.
Mechanism of Action

The mechanism of action for 2-Oxa-6,9-diazaspiro[4.5]decane remains an area of active research:

  • Target Interactions: Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially influencing biochemical pathways.
  • Biochemical Pathways: It may play a role in modulating cellular processes through enzyme inhibition or activation, although detailed mechanisms are still under investigation.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Oxa-6,9-diazaspiro[4.5]decane are critical for understanding its behavior in various environments:

Applications

The applications of 2-Oxa-6,9-diazaspiro[4.5]decane extend into various scientific fields:

  1. Drug Discovery: Its structural features make it a candidate for developing new pharmaceuticals targeting specific biological pathways.
  2. Synthetic Organic Chemistry: Utilized as a building block for synthesizing more complex molecules and scaffolds for biological testing.
  3. Biochemical Research: Investigated for its potential roles in metabolic processes and enzyme interactions, contributing to our understanding of biochemical mechanisms at play in living organisms .
Synthetic Methodologies for 2-Oxa-6,9-Diazaspiro[4.5]Decane Derivatives

Domino Reaction Strategies for Spirocyclic Scaffold Assembly

Domino reactions represent an efficient methodology for constructing the complex spirocyclic architecture of 2-oxa-6,9-diazaspiro[4.5]decane derivatives. These one-pot processes typically involve sequential transformations where the product of one reaction becomes the substrate for the next, minimizing intermediate isolation and purification steps. Key approaches include base-promoted intramolecular cyclizations of nitrogen ylides with carbonyl electrophiles, which enable simultaneous formation of multiple rings with high atom economy. For example, reactions between N-ethoxycarbonylmethylisoquinolinium bromide and isatins generate spiro scaffolds via a Michael addition-intramolecular cyclization sequence, achieving diastereoselectivities exceeding 90% in optimized conditions [10]. The thermodynamic preference typically yields a trans configuration at the spiro junction, as confirmed through X-ray crystallography of analogous structures. Microwave irradiation significantly accelerates these transformations, reducing reaction times from hours to minutes while improving yields by 15-25% compared to conventional heating [10].

Table 1: Domino Reaction Components for Spirocyclic Assembly

Reaction ComponentsRole in AssemblyTypical Yield Range
Cyclic nitrogen ylidesSpiro ring precursors65-80%
Isatin derivativesElectrophilic coupling partners70-85%
Malononitrile analogsNucleophiles for ring functionalization60-75%
Tertiary amine bases (e.g., DIPEA)Cyclization catalystsN/A

Palladium-Catalyzed C–C Bond Formation in Diazaspiro Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of 2-oxa-6,9-diazaspiro[4.5]decane cores, particularly for introducing pharmacologically relevant aryl and heteroaryl groups. Suzuki-Miyaura couplings employing Pd(PPh₃)₄ (5-10 mol%) with aqueous Na₂CO₃ as base enable efficient spirocyclic boronate coupling with aryl halides, achieving yields of 70-92% in toluene/ethanol mixtures at 80°C [10]. The reaction tolerates diverse functional groups including nitro, cyano, and ester substituents. Buchwald-Hartwig amination further extends this strategy for nitrogen functionalization, allowing installation of secondary amines at the C9 position using BINAP-based palladium catalysts. Computational studies indicate that the spirocyclic framework’s rigidity minimizes steric hindrance around the reaction site, facilitating reductive elimination—the rate-determining step [10]. Catalyst poisoning studies confirm that the diaza moiety’s basic nitrogen atoms do not significantly inhibit palladium activity when electron-deficient ligands like XPhos are employed.

Regioselective Functionalization of Exocyclic Double Bonds

The exocyclic double bonds in partially saturated 2-oxa-6,9-diazaspiro[4.5]decane precursors serve as critical handles for regioselective transformations. Conjugate additions to α,β-unsaturated intermediates occur with >20:1 regioselectivity at the β-position due to polarization effects from the adjacent nitrogen heteroatoms [10]. Nucleophiles including malonates, thiols, and amines undergo 1,4-addition under mild basic conditions (pH 8-9), while organocopper reagents exhibit exclusive 1,2-addition selectivity. Hydrogenation over Pd/C (10 atm H₂, 50°C) achieves stereoselective saturation to the cis-configured decane derivative, with the spiro center dictating facial selectivity through conformational locking. Epoxidation with m-CPBA proceeds syn-selectively, yielding epoxy derivatives that undergo regioselective ring-opening with azide or cyanide nucleophiles at the less hindered carbon.

Comparative Analysis of One-Pot vs. Multi-Step Synthetic Routes

The synthesis of 2-oxa-6,9-diazaspiro[4.5]decane derivatives employs divergent strategies with distinct advantages and limitations. One-pot domino approaches offer superior process efficiency, reducing solvent consumption and purification requirements. A representative domino synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane achieves 65% overall yield in three hours through sequential alkylation-cyclization [4]. In contrast, multi-step routes—while operationally more complex—enable precise control over intermediate functionalization. For instance, the synthesis of 8-methyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid requires five steps with intermediate purification, but achieves 38% overall yield with >95% purity [10].

Table 2: Comparative Synthetic Efficiency Metrics

ParameterOne-Pot ApproachMulti-Step Approach
Overall yield60-75%35-50%
Reaction time2-4 hours24-48 hours
Number of isolations13-5
Typical purity85-90%>95%
Scale-up feasibilityExcellentModerate

Continuous flow reactors bridge these approaches, enabling multi-step synthesis without intermediate isolation. A reported two-stage continuous system produces tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate in 78% yield with residence time under 30 minutes, outperforming batch protocols by 25% [4] [6].

Role of Protective Groups in Tert-Butyl Carboxylate Derivatives

Protective group strategies are indispensable for achieving chemoselective transformations in diazaspiro decane synthesis. The tert-butoxycarbonyl (Boc) group predominates for amine protection due to its orthogonal deprotection under mild acidic conditions (e.g., TFA/DCM, 0°C to rt). Boc-protected intermediates like tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate exhibit enhanced solubility in aprotic solvents (DMSO, THF) compared to their unprotected analogs, facilitating purification by silica gel chromatography [6] [8]. The Boc group’s steric bulk also moderates reactivity at adjacent centers, improving regioselectivity during N-alkylation. Carboxylate protection as tert-butyl esters enables selective nitrogen functionalization while preventing lactamization side reactions. Crucially, Boc deprotection generates volatile byproducts (isobutylene, CO₂), simplifying product isolation.

Table 3: Protective Group Applications in Spirocyclic Synthesis

Protective GroupProtected FunctionalityDeprotection ConditionsKey Advantages
BocSecondary amineTFA/DCM (1:1), 0-25°C, 1-2hOrthogonal to Cbz; volatile byproducts
CbzPrimary amineH₂/Pd-C, MeOH, 25°C, 12hChemoselective hydrogenolysis
BenzylCarboxylic acidH₂/Pd-C, EtOAc, 25°C, 24hStable to basic conditions
PMBAlcoholDDQ, DCM/H₂O, 0°C, 30minOrthogonal to acid-labile groups

Notably, the acid sensitivity of the spirocyclic framework necessitates careful optimization of Boc deprotection to prevent oxazolidinone formation. Alternative protection with acetyl groups (removable with hydrazine) offers advantages for base-sensitive derivatives, though with reduced steric directing effects .

Properties

CAS Number

923277-58-1

Product Name

2-Oxa-6,9-diazaspiro[4.5]decane

IUPAC Name

2-oxa-6,9-diazaspiro[4.5]decane

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C7H14N2O/c1-4-10-6-7(1)5-8-2-3-9-7/h8-9H,1-6H2

InChI Key

INFAWVFQIANKJM-UHFFFAOYSA-N

SMILES

C1COCC12CNCCN2

Canonical SMILES

C1COCC12CNCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.